
N-Methylphosphorimidic trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylphosphorimidic trichloride is an organophosphorus compound with the chemical formula CH₃N=PCl₃. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organophosphorus compounds. This compound is known for its reactivity and ability to introduce phosphorus-containing groups into organic molecules.
Vorbereitungsmethoden
N-Methylphosphorimidic trichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with methylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction is as follows:
[ \text{PCl}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{N=PCl}_3 + \text{HCl} ]
Industrial production methods often involve large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The reaction is usually conducted in a controlled environment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
N-Methylphosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphoramidates, phosphonates, and phosphorothioates.
Oxidation and Reduction: The compound can be oxidized to form N-methylphosphorimidic oxide or reduced to form N-methylphosphorimidic hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and methylamine.
Common reagents used in these reactions include alcohols, amines, thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methylphosphorimidic trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids, which is crucial for studying biological processes and developing biotechnological applications.
Medicine: It is involved in the synthesis of phosphorus-containing drugs and prodrugs, which can have improved pharmacokinetic properties and therapeutic efficacy.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methylphosphorimidic trichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophilic sites on other molecules, forming new phosphorus-oxygen, phosphorus-nitrogen, or phosphorus-sulfur bonds. This reactivity is due to the electrophilic nature of the phosphorus atom in the compound, which makes it susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
N-Methylphosphorimidic trichloride can be compared with other similar compounds such as phosphorus trichloride, phosphorus oxychloride, and N-triflylphosphorimidoyl trichloride. While all these compounds contain phosphorus and chlorine, they differ in their reactivity and applications:
Phosphorus Trichloride (PCl₃): Used primarily as a precursor to other phosphorus compounds and in the production of organophosphorus pesticides.
Phosphorus Oxychloride (POCl₃): Commonly used as a reagent in the synthesis of phosphate esters and as a dehydrating agent.
N-Triflylphosphorimidoyl Trichloride: Known for its use in the synthesis of strong chiral Brønsted acids and other specialized applications in asymmetric catalysis.
This compound is unique in its ability to introduce methylphosphorimidic groups into organic molecules, making it valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
23453-30-7 |
|---|---|
Molekularformel |
CH3Cl3NP |
Molekulargewicht |
166.37 g/mol |
IUPAC-Name |
trichloro(methylimino)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl3NP/c1-5-6(2,3)4/h1H3 |
InChI-Schlüssel |
MJJWNOXOHGCZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN=P(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
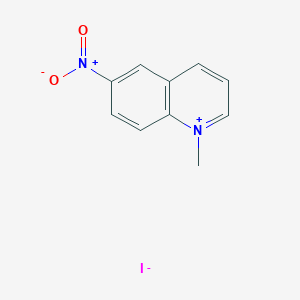

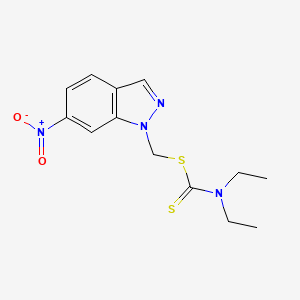

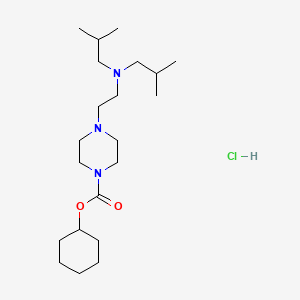

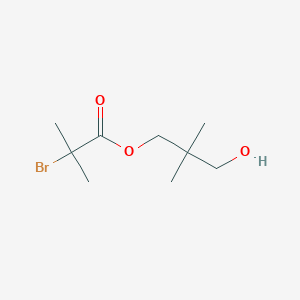

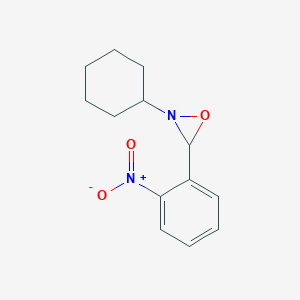

![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


